1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine
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Overview
Description
1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine is a synthetic organic compound that belongs to the class of benzazepines This compound is characterized by a benzene ring fused to a seven-membered nitrogen-containing ring, with a sulfonyl group attached to a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions. This step often involves the reaction of the benzazepine core with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorobenzyl Moiety: The final step involves the alkylation of the sulfonylated benzazepine with 2-chlorobenzyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzazepines depending on the nucleophile used.
Scientific Research Applications
1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- 1-[(2-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Comparison
Compared to similar compounds, 1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific benzazepine core structure. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of the seven-membered ring in benzazepine may confer different binding properties and stability compared to the six-membered rings in quinoline and isoquinoline derivatives.
Properties
Molecular Formula |
C17H18ClNO2S |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-2,3,4,5-tetrahydro-1-benzazepine |
InChI |
InChI=1S/C17H18ClNO2S/c18-16-10-3-1-9-15(16)13-22(20,21)19-12-6-5-8-14-7-2-4-11-17(14)19/h1-4,7,9-11H,5-6,8,12-13H2 |
InChI Key |
DCCCLDHKZJEJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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